Colistimethatesodium
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Overview
Description
Colistimethate sodium is an antibiotic used to treat infections caused by certain gram-negative bacteria, particularly Pseudomonas aeruginosa . It is a prodrug of colistin, which means it is converted into the active form, colistin, in the body . Colistimethate sodium is known for its bactericidal activity against aerobic gram-negative microorganisms .
Preparation Methods
Colistimethate sodium is synthesized by reacting colistin with formaldehyde and sodium bisulfite, leading to the addition of a sulfomethyl group to the primary amines of colistin . This reaction results in the formation of colistimethate sodium, which is less toxic than colistin when administered parenterally . Industrial production methods involve the precise control of reaction conditions to ensure the purity and potency of the final product .
Chemical Reactions Analysis
Colistimethate sodium undergoes hydrolysis in aqueous solutions to form a complex mixture of partially sulfomethylated derivatives and colistin . The primary reactions it undergoes include:
Hydrolysis: In aqueous solutions, colistimethate sodium hydrolyzes to form colistin and other derivatives.
Substitution: The sulfomethyl group can be substituted under certain conditions, leading to the formation of various derivatives.
Common reagents used in these reactions include formaldehyde and sodium bisulfite . The major products formed from these reactions are colistin and its sulfomethylated derivatives .
Scientific Research Applications
Colistimethate sodium has several scientific research applications, particularly in the fields of medicine and microbiology:
Mechanism of Action
Colistimethate sodium exerts its effects by disrupting the bacterial cell membrane . It is a surface-active agent that penetrates into and disrupts the bacterial cytoplasmic membrane, changing its permeability . This effect is bactericidal, meaning it kills the bacteria . Colistimethate sodium is polycationic and has both hydrophobic and lipophilic moieties, which allow it to interact with the bacterial membrane .
Comparison with Similar Compounds
Colistimethate sodium is part of the polymyxin class of antibiotics, which also includes polymyxin B and colistin . Compared to polymyxin B, colistimethate sodium is less toxic when administered at comparable doses . Colistin sulfate is another similar compound, but it is mainly used topically or orally, whereas colistimethate sodium is used parenterally .
Similar Compounds
Polymyxin B: Another polymyxin antibiotic with similar bactericidal activity.
Colistin sulfate: Used topically or orally for treating infections.
Colistimethate sodium is unique in its reduced toxicity and its use as a prodrug that converts to colistin in the body .
Properties
Molecular Formula |
C57H108N16O25S4 |
---|---|
Molecular Weight |
1545.8 g/mol |
IUPAC Name |
[2-[11-(2-aminoethyl)-17-(1-hydroxyethyl)-22-[[2-[[3-hydroxy-2-[[2-(6-methyloctanoylamino)-4-(sulfomethylamino)butanoyl]amino]butanoyl]amino]-4-(sulfomethylamino)butanoyl]amino]-5,8-bis(2-methylpropyl)-3,6,9,12,15,18,23-heptaoxo-14-[2-(sulfomethylamino)ethyl]-1,4,7,10,13,16,19-heptazacyclotricos-2-yl]ethylamino]methanesulfonic acid |
InChI |
InChI=1S/C57H108N16O25S4/c1-9-34(6)12-10-11-13-45(76)64-38(15-21-59-28-99(87,88)89)52(81)73-47(36(8)75)57(86)69-40(17-23-61-30-101(93,94)95)49(78)68-42-19-25-63-56(85)46(35(7)74)72-53(82)41(18-24-62-31-102(96,97)98)67-48(77)37(14-20-58)65-54(83)43(26-32(2)3)71-55(84)44(27-33(4)5)70-51(80)39(66-50(42)79)16-22-60-29-100(90,91)92/h32-44,46-47,59-62,74-75H,9-31,58H2,1-8H3,(H,63,85)(H,64,76)(H,65,83)(H,66,79)(H,67,77)(H,68,78)(H,69,86)(H,70,80)(H,71,84)(H,72,82)(H,73,81)(H,87,88,89)(H,90,91,92)(H,93,94,95)(H,96,97,98) |
InChI Key |
ZXYYNNMHQSUIER-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCCCC(=O)NC(CCNCS(=O)(=O)O)C(=O)NC(C(C)O)C(=O)NC(CCNCS(=O)(=O)O)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCNCS(=O)(=O)O)CC(C)C)CC(C)C)CCN)CCNCS(=O)(=O)O)C(C)O |
Origin of Product |
United States |
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